Cibacron Brilliant Red 3B-A

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

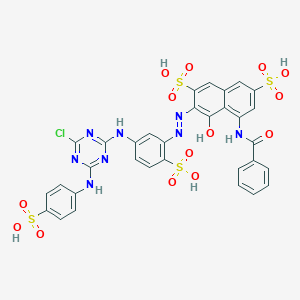

IUPAC Name |

5-benzamido-3-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClN8O14S4/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWONWYNZSWOYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClN8O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17681-50-4 (tetrasodium salt) | |

| Record name | Procion reactive red 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201025217 | |

| Record name | C.I. Reactive Red 4 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

907.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16480-43-6, 17681-50-4 | |

| Record name | Procion reactive red 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[2-[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Red 4 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Cibacron Brilliant Red 3B-A" CAS number 17681-50-4

An In-depth Technical Guide to Cibacron Brilliant Red 3B-A

CAS Number: 17681-50-4

This technical guide provides a comprehensive overview of this compound (CBR), also known as Reactive Red 4, for researchers, scientists, and drug development professionals. It covers the physicochemical properties, core applications, quantitative data, experimental protocols, and safety information associated with this versatile monochlorotriazine dye.

Physicochemical Properties

This compound is a synthetic anionic azo dye characterized by its reactive monochlorotriazine group.[1][2] This group allows it to form covalent bonds with nucleophilic groups found in substrates like the hydroxyl groups of cotton.[1] Its structure includes four sulfonate groups, which render the largely hydrophobic molecule soluble in aqueous solutions.[3]

| Property | Data | References |

| CAS Number | 17681-50-4 | [2][4][5][6][7] |

| Synonyms | Reactive Red 4, Procion Reactive Red 4, C.I. 18105 | [2][5][7][8] |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1][2][4][7] |

| Molecular Weight | ~995.21 g/mol | [1][2][4][6][7] |

| Appearance | Dark purplish-red to maroon powder | [1][4] |

| Solubility | Soluble in water | [1][8] |

Core Applications in Research

CBR's unique structure makes it a valuable tool in various biochemical and biotechnological research areas.

Enzyme Inhibition and Mechanistic Studies

CBR is a known inhibitor of several enzymes, most notably those with phosphotransferase activity, such as yeast hexokinase.[1][2][6][8] The mechanism of inhibition is believed to involve the dye binding to the active site of the enzyme, which physically blocks substrate access and prevents the enzymatic reaction from occurring.[1] Studies suggest that hydrophobic interactions are the primary driving force for this active site inactivation.[1][3] This property makes CBR a useful probe for studying enzyme kinetics and mechanisms.[1]

Affinity Chromatography

Triazine dyes like CBR are widely used as ligands in affinity chromatography to purify proteins. The dye can be immobilized on a solid support (e.g., Sepharose) and used to capture proteins that have specific binding sites for the dye's structure, which often mimics that of biological cofactors like NAD⁺ or ATP. This makes it particularly effective for purifying dehydrogenases, kinases, and other nucleotide-binding proteins.

Spectrophotometric and Fluorometric Analysis

CBR exhibits distinct photophysical changes upon interaction with other molecules, a property exploited in various analytical assays.[3] A notable application is the colorimetric quantification of chitosan.[3] The binding of anionic CBR to the cationic amino groups of chitosan induces a significant bathochromic (red) shift in the dye's maximum absorbance wavelength (λmax).[1][3] This interaction also leads to changes in fluorescence, including induced emission at 600 nm and quenching of its native fluorescence at 360 nm.[3][9]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Spectral and Photophysical Properties

| Parameter | Condition | Value | References |

|---|---|---|---|

| λmax (Absorbance) | CBR alone in solution | ~515 - 550 nm | [1][3] |

| λmax (Absorbance) | Complexed with Chitosan | ~570 nm | [1][3] |

| Bathochromic Shift | Upon Chitosan binding | ~55 nm | [1] |

| λem (Fluorescence) | Induced upon Chitosan binding | ~600 nm | [3][9] |

| Fluorescence Quenching | Native fluorescence upon Chitosan binding | at 360 nm |[3][9] |

Table 2: Theoretical Binding Properties

| Parameter | System | Value | Method | Reference |

|---|

| Binding Energy | CBR Naphthalene Rings with Enzyme Aromatic Residues | -28.6 kcal/mol | DFT Simulation |[1] |

Experimental Protocols

Protocol: Colorimetric Determination of Chitosan

This protocol outlines a method for quantifying chitosan concentration based on its interaction with CBR.

-

Reagent Preparation:

-

CBR Stock Solution: Prepare a 0.075 g/L solution of this compound in a suitable buffer (e.g., 0.1 M glycine-HCl, pH 3.2).[9]

-

Chitosan Standards: Prepare a series of known chitosan concentrations in the same buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, mix a fixed volume of the CBR solution with varying concentrations of the chitosan standards or unknown samples. For example, 150 µL of chitosan solution and 3 µL of a 0.005 mM CBR solution.

-

Incubate the plate at room temperature for a sufficient time to allow complex formation (e.g., 10-15 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 570 nm or 575 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance at 570/575 nm against the known chitosan concentrations.

-

Determine the concentration of unknown samples by interpolating their absorbance values on the calibration curve.

-

Protocol: General Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of CBR on a target enzyme.

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of the target enzyme in its optimal assay buffer.

-

Substrate Solution: Prepare a solution of the enzyme's specific substrate.

-

Inhibitor (CBR) Solutions: Prepare a serial dilution of CBR to test a range of concentrations.

-

-

Assay Procedure (e.g., in a microplate):

-

Pre-incubation: In each well, add the enzyme solution and an equal volume of either buffer (control) or a CBR solution. Allow to pre-incubate for 5-10 minutes at the optimal temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

-

Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate/product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the reaction rate as a function of the CBR concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[5] Therefore, appropriate caution should be exercised.

| Aspect | Guideline | Reference |

| Hazards | May cause eye, skin, respiratory, and digestive tract irritation. | [5] |

| First Aid (Eyes) | Flush with plenty of water for at least 15 minutes. Seek medical aid. | [5] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [5] |

| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Seek medical aid. | [5] |

| Handling | Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. | [5] |

| Personal Protection | Wear appropriate protective gloves, clothing, and safety glasses. | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances. | [5] |

Disclaimer: This guide is intended for informational purposes for research professionals. Always consult the official Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.[5]

References

- 1. This compound | 16480-43-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. scbt.com [scbt.com]

- 7. mpbio.com [mpbio.com]

- 8. This compound | CAS 17681-50-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. researchgate.net [researchgate.net]

"Cibacron Brilliant Red 3B-A" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physicochemical Properties

Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, is a monochlorotriazine reactive dye. Its chemical structure and properties make it a valuable tool in various research applications, including biochemical assays and wastewater treatment studies. The defining characteristic of this dye is its ability to form covalent bonds with substrates containing hydroxyl groups.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1][2][3] |

| Molecular Weight | 995.21 g/mol | [1][2][3][4] |

| Synonyms | Reactive Red 4, Procion Reactive Red 4 | [2] |

| CAS Number | 17681-50-4 | [2] |

Physical and Chemical Characteristics

| Property | Description | Reference(s) |

| Appearance | Dark purplish-red or maroon powder. | [1][3] |

| Solubility | Soluble in water. | [1][4] |

| Reactive Group | Contains a monochlorotriazine group that covalently bonds with hydroxyl-containing molecules. | [1] |

Experimental Applications and Protocols

This compound is utilized in a range of experimental contexts. Its primary applications are in the quantification of chitosan and as an inhibitor in enzyme kinetics studies.

Colorimetric Quantification of Chitosan

A widely cited application of this compound is in the spectrophotometric determination of chitosan concentration in aqueous solutions. The assay is based on the electrostatic interaction between the anionic sulfonic groups of the dye and the protonated amino groups of chitosan under acidic conditions, leading to a measurable color change.

Objective: To determine the concentration of chitosan in a solution using a colorimetric assay with this compound.

Materials:

-

This compound (Reactive Red 4)

-

Chitosan standards of known concentrations

-

Glycine-HCl buffer (0.1 M, pH 3.2)

-

Spectrophotometer

-

96-well plates or cuvettes

-

Micropipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M Glycine-HCl buffer and adjust the pH to 3.2.

-

Prepare a stock solution of this compound in the Glycine-HCl buffer. A typical concentration is 0.005 mM.

-

Prepare a series of chitosan standard solutions with known concentrations (e.g., 0-80 mg/L) using the Glycine-HCl buffer as the diluent.

-

-

Assay Procedure:

-

To a 96-well plate or cuvette, add a specific volume of the chitosan sample or standard.

-

Add the this compound solution. A common volume ratio is 5:1 of chitosan solution to dye solution.

-

Mix the solution thoroughly and allow it to incubate at room temperature.

-

Measure the absorbance of the resulting complex at 575 nm using a spectrophotometer. Use the Glycine-HCl buffer as a blank.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance at 575 nm versus the concentration of the chitosan standards.

-

Determine the concentration of the unknown chitosan samples by interpolating their absorbance values on the standard curve. The absorbance is linearly proportional to the chitosan concentration within a certain range.[1]

-

References

Cibacron Brilliant Red 3B-A: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of the anionic monochlorotriazine dye, Cibacron Brilliant Red 3B-A (CBR). It focuses on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, with a particular emphasis on the photophysical changes that occur upon its interaction with polymers, such as chitosan. This guide is intended to be a valuable resource for researchers utilizing this dye in various applications, including biochemical assays and drug delivery systems.

UV-Vis Spectral Properties

This compound exhibits distinct absorption characteristics in the visible range of the electromagnetic spectrum. The maximum absorbance wavelength (λmax) of the dye is sensitive to its environment, particularly the presence of polyelectrolytes.

When dissolved in an aqueous buffer, CBR typically displays a maximum absorbance at approximately 515 nm.[1][2] However, upon interaction with a cationic polymer like chitosan, a significant bathochromic shift, or red shift, is observed. This shift is a clear indicator of dye-polymer interaction and the formation of aggregates.[1][2] The λmax of the CBR-chitosan complex shifts to around 570 nm.[1][2][3]

Quantitative UV-Vis Data Summary

| Analyte | Maximum Absorption Wavelength (λmax) | Observed Shift | Reference |

| This compound (alone) | ~ 515 nm | - | [1][2] |

| This compound + Chitosan | ~ 570 nm | Bathochromic Shift (~55 nm) | [1][2][3] |

| This compound + Trimethyl Chitosan (TMC) | 575 nm | Bathochromic Shift | [4] |

Fluorescence Spectral Properties

The fluorescence of this compound is highly dependent on its aggregation state. In its monomeric form in solution, the dye exhibits weak fluorescence. However, its interaction with certain polymers can lead to significant changes in its emission spectrum, a phenomenon known as aggregation-induced emission (AIE).[3]

Upon complexation with chitosan, CBR displays a notable fluorescence emission peak at approximately 600 nm when excited at 570 nm.[3][4] Conversely, a quenching of fluorescence is observed at around 360 nm when excited in the 250-300 nm range.[1][3] This quenching is also attributed to the interaction and aggregation with the polymer.[1]

Quantitative Fluorescence Data Summary

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Phenomenon | Reference |

| This compound + Chitosan | 570 nm | ~ 600 nm | Aggregation-Induced Emission | [3][4] |

| This compound + Chitosan | 250-300 nm | ~ 360 nm | Fluorescence Quenching | [1][3] |

Experimental Protocols

The following are detailed methodologies for the characterization of the spectral properties of this compound, based on published research.[1][3]

UV-Vis Absorption Spectroscopy

-

Materials:

-

This compound

-

Chitosan (or other polymer of interest)

-

Glycine-HCl buffer (0.1 M, pH 3.22)

-

Quartz cuvettes (10 mm path length)

-

-

Instrumentation:

-

JASCO V-630 Spectrophotometer or equivalent

-

-

Procedure:

-

Prepare a stock solution of this compound at a concentration of 0.075 g/L in the glycine-HCl buffer.[3]

-

Prepare a series of solutions with varying concentrations of chitosan in the glycine-HCl buffer.

-

For measurements of the dye alone, use the CBR stock solution.

-

For measurements of the complex, mix the CBR stock solution with the chitosan solutions to achieve the desired final concentrations.

-

Use the glycine-HCl buffer as a baseline reference.

-

Record the absorbance spectra from the desired wavelength range (e.g., 400-700 nm).

-

Fluorescence Spectroscopy

-

Materials:

-

This compound

-

Chitosan (or other polymer of interest)

-

Glycine-HCl buffer (0.1 M, pH 3.22)

-

Quartz cuvettes or black microplates suitable for fluorescence measurements

-

-

Instrumentation:

-

Procedure:

-

Prepare solutions as described in the UV-Vis protocol.

-

To observe aggregation-induced emission, set the excitation wavelength to 570 nm and record the emission spectrum, looking for a peak around 600 nm.[3][4]

-

To observe fluorescence quenching, set the excitation wavelength to 300 nm and record the emission spectrum, observing the region around 360 nm.[3]

-

To obtain responses proportional to the quantum yield, the measured fluorescence intensities should be divided by the sample's absorbance at the corresponding excitation wavelength.[1]

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Interaction of CBR with Chitosan.

Caption: Photophysical changes of CBR.

Caption: Experimental workflow.

References

The Biological Mechanism of Action of Cibacron Brilliant Red 3B-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibacron Brilliant Red 3B-A, a monochlorotriazine dye also known as Reactive Red 4 and Procion Red HE-3B, is widely recognized for its utility in various biochemical applications.[1] Beyond its function as a textile dye and an affinity chromatography ligand, it exhibits significant interactions with biological systems, primarily as an inhibitor of enzymes that possess nucleotide-binding sites. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as an enzyme inhibitor and a potential modulator of purinergic signaling pathways. This document summarizes the available data on its biological targets, presents a detailed experimental protocol for characterizing its inhibitory effects, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: Competition at Nucleotide-Binding Sites

The primary mechanism by which this compound exerts its biological effects is through competitive inhibition of enzymes that utilize nucleotide cofactors such as NAD⁺, NADP⁺, and ATP. The dye's chemical structure, which includes a triazine ring and multiple sulfonate groups, mimics the purine and phosphate moieties of these nucleotides, allowing it to bind to the active sites of various enzymes.[2]

This competitive binding prevents the natural substrate from accessing the enzyme's active site, thereby inhibiting its catalytic activity. The interaction is primarily driven by a combination of electrostatic and hydrophobic forces.[3]

Specificity for NADP⁺-Dependent Dehydrogenases

Research has demonstrated that this compound exhibits a notable selectivity for NADP⁺-dependent dehydrogenases over their NAD⁺-dependent counterparts.[4][5] This suggests that the dye's conformation is particularly well-suited to the nucleotide-binding domains of enzymes that utilize NADP⁺ as a cofactor. This property has been exploited for the purification of NADP⁺-dependent dehydrogenases using affinity chromatography with immobilized Procion Red HE-3B.[4][5]

Quantitative and Qualitative Interaction Data

While specific quantitative data such as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound are not extensively documented in publicly available literature, the following table summarizes its known interactions with various biological targets.

| Target Class | Specific Target (Example) | Interaction Type | Observed Effect | Citations |

| Enzymes | ||||

| Phosphotransferases | Yeast Hexokinase | Inhibition | Affects phosphotransferase activity | [1][3] |

| NADP⁺-dependent Dehydrogenases | Glucose-6-Phosphate Dehydrogenase | Competitive Inhibition | Retardation in affinity chromatography | [4][5] |

| NAD⁺-dependent Dehydrogenases | Lactate Dehydrogenase | Inhibition | Interaction with nucleotide binding site | [4][5] |

| Other Proteins | ||||

| Polysaccharides | Chitosan | Binding | Forms aggregates, induces photophysical changes | [2] |

Proposed Mechanism of Action via P2Y Receptor Antagonism

Given the structural similarity of this compound to adenosine triphosphate (ATP), it is hypothesized to act as an antagonist at P2Y purinergic receptors. Specifically, it may target the P2Y₁₂ receptor, a G-protein coupled receptor (GPCR) that is crucial in platelet aggregation and is a key target for antithrombotic drugs.[6]

The P2Y₁₂ receptor is coupled to the inhibitory G-protein, Gᵢ. Upon binding of its endogenous agonist, ADP, the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as a competitive antagonist, this compound would block ADP from binding to the P2Y₁₂ receptor, thereby preventing the inhibition of adenylyl cyclase and maintaining higher levels of cAMP. This, in turn, would lead to the inhibition of platelet activation and aggregation.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of P2Y₁₂ receptor antagonism by this compound.

Caption: Proposed antagonism of the P2Y₁₂ receptor by this compound.

Experimental Protocols

The following is a representative protocol for determining the inhibitory kinetics of this compound on a model NADP⁺-dependent enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD).

Enzyme Inhibition Assay for G6PD

Objective: To determine the mode of inhibition and calculate the IC₅₀ of this compound for G6PD.

Materials:

-

Purified Glucose-6-Phosphate Dehydrogenase (G6PD) enzyme

-

Glucose-6-phosphate (G6P), substrate

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺), cofactor

-

This compound, inhibitor

-

Tris-HCl buffer (pH 7.5)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of G6PD in Tris-HCl buffer.

-

Prepare stock solutions of G6P and NADP⁺ in Tris-HCl buffer.

-

Prepare a stock solution of this compound in deionized water and perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A fixed concentration of G6P

-

A fixed concentration of NADP⁺

-

Varying concentrations of this compound (including a no-inhibitor control).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a fixed concentration of the G6PD enzyme to each well.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the reduction of NADP⁺ to NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the experiment with varying concentrations of the substrate (G6P) and create a Lineweaver-Burk plot.

-

Experimental Workflow Diagram

Caption: Workflow for G6PD enzyme inhibition assay.

Conclusion

This compound serves as a valuable tool for studying enzyme kinetics and has the potential to act as a modulator of cellular signaling. Its primary mechanism of action in biological systems is the competitive inhibition of nucleotide-dependent enzymes, with a notable preference for those utilizing NADP⁺. Furthermore, its structural similarity to ATP suggests a plausible role as a P2Y receptor antagonist, a hypothesis that warrants further experimental validation. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the multifaceted biological activities of this compound.

References

- 1. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonists and Antagonists for Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective retardation of NADP+-dependent dehydrogenases by immobilized procion red HE-3B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective retardation of NADP+-dependent dehydrogenases by immobilized procion red HE-3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cibacron Brilliant Red 3B-A as a Model Compound for Dye Degradation Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cibacron Brilliant Red 3B-A (CBR 3B-A), a widely used model compound for studying the degradation of reactive azo dyes. This document details its physicochemical properties, summarizes quantitative data from various degradation studies, and provides standardized experimental protocols and analytical methods.

Introduction to this compound

This compound is a monochlorotriazine reactive dye characterized by its complex aromatic structure, including azo linkages (-N=N-) which are responsible for its color.[1][2][3] Due to its high solubility in water and its persistence in the environment, it is an excellent and frequently used model compound for evaluating the efficacy of wastewater treatment technologies, particularly Advanced Oxidation Processes (AOPs) and biodegradation.[1] Its reactive monochlorotriazine group is designed to form covalent bonds with fibers, making it highly resistant to conventional removal methods.[1]

Physicochemical Properties

The properties of CBR 3B-A are summarized below. Note that different sources report slightly varying molecular formulas and weights.

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [1][2][4][5] |

| C₂₆H₁₅ClN₇Na₃O₁₁S₃ | [3] | |

| Molecular Weight | 995.21 g/mol | [1][2][4][5] |

| 907.3 g/mol | [1] | |

| CAS Number | 16480-43-6 | [1] |

| 17681-50-4 | [2][3][5] | |

| Appearance | Dark purplish-red or maroon powder | [1][4] |

| Solubility | Soluble in water | [1][3] |

| Synonyms | Reactive Red 4, Procion Brilliant Red H-7B, C.I. 18105 | [3][5][6] |

Degradation Methodologies and Performance

CBR 3B-A is a benchmark for testing various degradation techniques. The primary methods involve Advanced Oxidation Processes (AOPs) and biological treatments.

AOPs rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), to mineralize organic pollutants.[7][8]

-

Photo-Fenton-Like Processes: This is a prominent method for CBR 3B-A degradation.[1] It involves the use of iron-based catalysts and hydrogen peroxide (H₂O₂) under light irradiation to produce •OH radicals.[1][9] Studies using amorphous Fe₇₈Si₉B₁₃ alloy ribbons as a catalyst have demonstrated extremely high efficiency, achieving complete color removal and significant mineralization.[9][10] The degradation is rapid, with total organic carbon (TOC) removals exceeding 70% within 30 minutes, indicating the dye is mineralized into H₂O, CO₂, and inorganic ions.[9]

Microbial degradation presents an environmentally friendly approach to breaking down CBR 3B-A.[1]

-

Mycoremediation: The use of fungi, particularly wood-rot fungi, has proven effective.[1] A consortium of Daldinia concentrica and Xylaria polymorpha has shown remarkable decolorization efficiency of 98-99% within five days under solid-state fermentation conditions.[1][11] This process is driven by the secretion of enzymes like laccase, manganese peroxidase, and lignin peroxidase.[1][11] Importantly, studies confirm that this biodegradation leads to the detoxification of the dye.[1][11]

Quantitative Data on Degradation Performance

The following table summarizes key quantitative data from representative degradation studies of this compound.

| Degradation Method | Catalyst / Microorganism | Key Parameters | Degradation Efficiency | Time | Source(s) |

| Photo-Fenton-Like | Amorphous Fe₇₈Si₉B₁₃ Ribbons | pH: 2, Catalyst: 2.0 g/L, H₂O₂: 1.0 mM, Light: 7.7 µW/cm² | 100% Color Removal; >70% TOC Removal | 5 min (Color); 30 min (TOC) | [9] |

| Photo-Fenton-Like | Amorphous Fe₇₃.₅Si₁₃.₅B₉Cu₁Nb₃ Ribbons | pH: 2, Catalyst: 2.0 g/L, H₂O₂: 1.0 mM, Light: 7.7 µW/cm² | 100% Color Removal | 20 min | [9] |

| Biodegradation (Mycoremediation) | Daldinia concentrica & Xylaria polymorpha Consortium | Solid-state fermentation with glucose & ammonium nitrate supplements | 98-99% Decolorization | 5 days | [1][11] |

Diagrams and Workflows

Visual representations of the experimental workflow and a key degradation mechanism provide a clearer understanding of the processes involved.

Caption: General experimental workflow for a dye degradation study.

Caption: Simplified pathway of dye degradation via the Fenton reaction.

Experimental Protocols

Detailed and reproducible protocols are critical for comparative studies.

This protocol is based on the photo-Fenton-like degradation of CBR 3B-A.[9]

-

Preparation of Dye Solution:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

-

From the stock, prepare a working solution of the desired initial concentration (e.g., 50 mg/L) for the experiment.

-

-

Reactor Setup:

-

Add a specific volume of the dye working solution (e.g., 100 mL) to a glass beaker or a photoreactor.

-

Place the reactor on a magnetic stirrer to ensure the solution remains homogeneous.

-

-

Adjustment of Experimental Conditions:

-

Measure and adjust the initial pH of the solution to the desired value (e.g., pH 2) using dilute HCl or NaOH.[9]

-

Add the catalyst, such as Fe₇₈Si₉B₁₃ amorphous ribbons, at the specified dosage (e.g., 2.0 g/L).[9]

-

Allow the solution to stir in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

-

Initiation of the Reaction:

-

Add the required concentration of hydrogen peroxide (H₂O₂) (e.g., 1.0 mM) to the solution.[9]

-

Simultaneously, turn on the light source (e.g., UV-Vis lamp) to begin the photocatalytic reaction. Start a timer.

-

-

Sample Collection and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw aliquots (e.g., 3 mL) of the solution.

-

Immediately filter the sample (e.g., using a 0.45 µm syringe filter) or centrifuge it to remove the catalyst particles and stop the reaction.

-

Analyze the supernatant for residual dye concentration.

-

This protocol is adapted from mycoremediation studies using fungal consortia.[11]

-

Preparation of Fungal Inoculum:

-

Culture the desired fungal strains (e.g., Daldinia concentrica, Xylaria polymorpha) on a suitable medium like Potato Dextrose Agar (PDA) until sufficient growth is achieved.

-

Prepare a spore suspension or mycelial slurry to be used as the inoculum.

-

-

Solid-State Fermentation (SSF) Setup:

-

Use a solid substrate (e.g., bean rind, wheat bran) in an Erlenmeyer flask and moisten it with a mineral salt medium.

-

Add the CBR 3B-A dye to the solid substrate to achieve the target concentration.

-

Autoclave the flasks to ensure sterility.

-

-

Inoculation and Incubation:

-

Inoculate the sterile, dye-containing substrate with the fungal consortium.

-

If required, supplement the medium with additional carbon (e.g., glucose) and nitrogen (e.g., ammonium nitrate) sources to enhance enzymatic activity.[11]

-

Incubate the flasks under controlled conditions (e.g., static or shaking at a specific temperature) for the duration of the experiment (e.g., 5 days).[11]

-

-

Extraction and Analysis:

-

At the end of the incubation period, extract the remaining dye from the solid substrate using a suitable buffer or solvent.

-

Separate the solid biomass from the liquid extract by filtration or centrifugation.

-

Measure the absorbance of the extract to determine the final dye concentration and calculate the decolorization percentage.

-

Enzyme activity assays (laccase, peroxidases) can also be performed on the extract.[11]

-

Analytical Techniques for Monitoring Degradation

Accurate monitoring is essential to quantify the efficiency of the degradation process.

-

UV-Visible Spectrophotometry: This is the most common method for measuring the decolorization of the dye solution.[1] The degradation is monitored by measuring the decrease in absorbance at the dye's maximum absorbance wavelength (λmax). For CBR 3B-A, a bathochromic (red) shift in λmax is often observed upon interaction with other molecules, such as chitosan, with a clear signal appearing around 570 nm.[6][12]

-

Total Organic Carbon (TOC) Analysis: TOC measurement is crucial for determining the extent of mineralization, which is the conversion of the organic dye molecule to CO₂, water, and inorganic ions. A high TOC removal rate indicates a more complete degradation process.[9]

-

Chromatographic Methods (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the intermediate by-products formed during degradation.[11] This analysis is vital for understanding the degradation pathway and assessing the toxicity of the treated effluent.

-

Fluorescence Spectroscopy: This technique can provide additional insights into the dye's interaction with other molecules by monitoring changes in its emission properties, such as quenching or enhancement of fluorescence.[1][6]

References

- 1. This compound | 16480-43-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 17681-50-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of a monochlorotriazine dye, this compound in solid state fermentation by wood-rot fungal consortium, Daldinia concentrica and Xylaria polymorpha: Co-biomass decolorization of this compound dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Cibacron Brilliant Red 3B-A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cibacron Brilliant Red 3B-A (also known as Reactive Red 4), a widely used monochlorotriazine azo dye. This document is intended to be a valuable resource for researchers and scientists in various fields, including drug development, biochemistry, and environmental science, who utilize this dye in their work.

Introduction

This compound is a synthetic dye recognized for its vibrant red hue and its ability to form covalent bonds with substrates containing hydroxyl groups, such as cellulose.[1] Its chemical structure, featuring multiple sulfonic acid groups, contributes to its solubility in aqueous media.[2] Beyond its traditional use in the textile industry, this dye has found applications in biomedical research, for instance, as an inhibitor of enzymes like yeast hexokinase.[1] Understanding its solubility and stability in various solvents is paramount for its effective and reproducible use in these scientific applications.

Solubility of this compound

The solubility of this compound is a critical parameter for preparing stock solutions and reaction mixtures. While extensively used, detailed quantitative solubility data in a wide range of laboratory solvents is not abundantly available in published literature.

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below. It is important to note that solubility can be influenced by the purity of the dye and the specific conditions of the solvent.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 50 g/L[3] |

One source describes the dye as "partly soluble in water," which may reflect differences in experimental conditions or dye purity.[4]

Quantitative solubility data for this compound in common organic solvents such as ethanol, methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) is not readily found in scientific literature. Researchers are advised to determine the solubility in these solvents empirically for their specific applications.

Factors Affecting Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

-

Temperature: Increasing the temperature of the water can accelerate the dissolution of the dye.

-

Additives: The presence of certain additives can significantly alter solubility.

-

Urea: Acts as a solubilizing agent, increasing the solubility of the dye.

-

Electrolytes: Salts such as sodium chloride (NaCl) and alkaline agents like sodium hydroxide (NaOH) can decrease the solubility of the dye.

-

Stability of this compound

The stability of this compound is crucial for the reliability and reproducibility of experiments. The primary route of degradation in aqueous solutions is the hydrolysis of the monochlorotriazine group.

pH and Temperature Dependent Hydrolysis

As a monochlorotriazine reactive dye, the stability of this compound is highly dependent on both pH and temperature. The carbon-chlorine bond in the triazine ring is susceptible to nucleophilic attack by hydroxide ions, leading to an inactive, hydrolyzed form of the dye.

-

Effect of pH: The rate of hydrolysis increases significantly with an increase in pH (alkaline conditions). To prevent premature hydrolysis, it is recommended not to add alkaline agents during the initial dissolution of the dye.

-

Effect of Temperature: The rate of hydrolysis is also strongly influenced by temperature. Studies on similar monochlorotriazine reactive dyes have shown that the rate of hydrolysis can increase substantially with elevated temperatures. For instance, the hydrolysis rate constant of a comparable dye was found to be approximately 33 times higher at 80°C than at 50°C at a pH of 10.9.[5] Another study indicated that for each 10°C rise in temperature, the overall reactivity, including hydrolysis, more than doubles.[1]

Biodegradation

In environmental or biological systems, the stability of this compound can be affected by microbial activity. The optimal pH range for the biodegradation of this dye has been reported to be between 4.5 and 6.5.[6] This suggests that in the presence of certain microorganisms, the dye may be less stable in this slightly acidic pH range.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility

A common and practical method for estimating the solubility of a dye is the filter paper spot test. For more precise quantitative measurements, a spectrophotometric or gravimetric method is recommended.

4.1.1. Filter Paper Spot Test (Semi-Quantitative)

This method provides a rapid estimation of solubility.

-

Preparation of Dye Solutions: Prepare a series of dye solutions in the desired solvent at various concentrations (e.g., 1, 5, 10, 25, 50, 100 g/L).

-

Dissolution: Stir the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 1 hour) to ensure maximum dissolution.

-

Spotting: Using a pipette, carefully drop a small, uniform volume of each solution onto a piece of filter paper.

-

Observation: Allow the spots to dry completely. Observe the appearance of the spots. The highest concentration that results in a uniform spot without a dark, undissolved ring of dye in the center is considered the approximate solubility.

4.1.2. Spectrophotometric Method (Quantitative)

This method relies on creating a calibration curve to determine the concentration of the dissolved dye.

-

Prepare a Saturated Solution: Add an excess amount of the dye to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Dye: Centrifuge or filter the saturated solution to remove any undissolved solid dye.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the dye with known concentrations.

-

Spectrophotometric Measurement: Measure the absorbance of the standard solutions and the saturated solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Calibration Curve and Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the saturated solution to determine its concentration from the calibration curve, which represents the solubility.

Protocol for Assessing Stability (Hydrolysis)

The stability of this compound can be assessed by monitoring its concentration over time under specific conditions (e.g., varying pH and temperature) using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Dye Solution: Prepare a stock solution of the dye in the desired buffer system at a known concentration.

-

Incubation: Aliquot the dye solution into several sealed vials and incubate them at the desired temperatures.

-

Sampling: At regular time intervals, withdraw a sample from each vial.

-

Quenching (if necessary): If the reaction is rapid, it may be necessary to quench the hydrolysis by adjusting the pH of the sample to neutral.

-

HPLC Analysis: Analyze the samples by HPLC to separate the active dye from its hydrolyzed form and quantify the concentration of the remaining active dye.

-

Data Analysis: Plot the concentration of the active dye as a function of time. This data can be used to determine the degradation kinetics (e.g., calculate the rate constant and half-life).

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

Cibacron Brilliant Red 3B-A: A Toxicological and Environmental Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, is a synthetic azo dye widely utilized in the textile industry. While valued for its vibrant color and covalent bonding to fibers, its potential toxicological and environmental impacts are of significant concern. This technical guide provides a comprehensive overview of the available data on the toxicological profile and environmental fate of this compound. Due to a notable lack of quantitative toxicological data for the parent compound, this document focuses on the extensive research into its biodegradation and the resulting detoxification. Detailed experimental protocols for these studies are provided, along with visualizations of key processes to aid in understanding and future research.

Toxicological Profile

A thorough review of publicly available literature and safety data sheets reveals a significant gap in the quantitative toxicological data for this compound. The toxicological properties of this substance have not been fully investigated.[1]

1.1. Human Health Hazards

The primary hazards identified are related to irritation. The Material Safety Data Sheet (MSDS) indicates that this compound may cause eye, skin, respiratory, and digestive tract irritation.[1] Chronic health effects have not been documented.[1]

1.2. Carcinogenicity, Mutagenicity, and Genotoxicity

There is no data available to suggest that this compound is carcinogenic, mutagenic, or genotoxic. It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1] However, it is important to note that some azo dyes and their degradation products have been shown to be carcinogenic and mutagenic.

Environmental Impact and Fate

The environmental impact of this compound is primarily associated with its release into wastewater from textile dyeing processes. Its persistence and color are major concerns.

2.1. Aquatic Toxicity

2.2. Biodegradability and Detoxification

Extensive research has focused on the biodegradation of this compound as a means of environmental remediation. Various microorganisms, particularly white-rot fungi, have demonstrated the ability to decolorize and degrade this dye.

Table 1: Summary of Fungal Biodegradation Studies on this compound

| Fungal Species/Consortium | Key Findings | Reference |

| Daldinia concentrica and Xylaria polymorpha (consortium) | Showed higher dye removal efficiency than individual strains within 5 days. Biodegradation led to detoxification of the dye, as confirmed by phytotoxicity studies. | [5] |

| Aspergillus niger | Capable of decolorizing and degrading azo dyes. | [6] |

| Aspergillus niger and Trichoderma viride | Demonstrated degradation capability on various Synozol dyes. | [7] |

Phytotoxicity studies have been employed to assess the detoxification of this compound following biodegradation. These studies typically involve exposing plants like Vigna radiata (mung bean) and Sorghum vulgare (sorghum) to the dye solution before and after treatment. The results consistently show a significant reduction in toxic effects on plant growth after fungal biodegradation, indicating successful detoxification.[8]

Experimental Protocols

3.1. Fungal Inoculum Preparation and Culture Conditions

This protocol is a generalized representation based on common practices in the cited literature for the fungal degradation of azo dyes.

3.1.1. Materials

-

Pure fungal culture (e.g., Aspergillus niger, Daldinia concentrica, Xylaria polymorpha)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile 0.85% saline solution

-

Mineral salt medium (composition may vary, but typically contains sources of nitrogen, phosphorus, potassium, and trace elements)

-

This compound

-

Sterile flasks and petri dishes

-

Incubator/shaker

3.1.2. Procedure

-

Fungal Culture and Inoculum Preparation:

-

The desired fungal strain is cultured on SDA plates.

-

Plates are incubated at a suitable temperature (e.g., 28°C) for several days until sufficient growth is observed.[6]

-

A spore suspension is prepared by adding sterile saline solution to the mature fungal culture and gently scraping the surface to release the spores.

-

-

Biodegradation Assay:

-

A defined concentration of this compound is added to the sterile mineral salt medium in flasks.

-

The medium is inoculated with a standardized volume of the fungal spore suspension.

-

The flasks are incubated under specific conditions of temperature and agitation.[5]

-

Control flasks containing the dye but no fungal inoculum are also prepared.

-

-

Analysis of Decolorization and Degradation:

-

At regular time intervals, aliquots of the culture medium are withdrawn.

-

The samples are centrifuged to remove fungal biomass.

-

The absorbance of the supernatant is measured at the maximum wavelength of this compound (around 517 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.[9]

-

Degradation of the dye can be further confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify breakdown products.[5]

-

3.2. Phytotoxicity Testing

This protocol outlines a general method for assessing the toxicity of the dye and its degradation products on plant seeds.

3.2.1. Materials

-

Seeds of a suitable plant species (e.g., Vigna radiata, Sorghum vulgare)

-

Sterile petri dishes

-

Sterile filter paper

-

This compound solution (before and after biodegradation)

-

Distilled water (as a control)

-

Incubator

3.2.2. Procedure

-

Preparation:

-

Petri dishes containing sterile filter paper are prepared.

-

The filter paper in each dish is moistened with a specific volume of the test solution:

-

Group 1: Distilled water (control)

-

Group 2: Untreated this compound solution

-

Group 3: Biodegraded this compound solution

-

-

-

Seed Germination and Growth:

-

A predetermined number of seeds are placed on the moistened filter paper in each petri dish.

-

The dishes are incubated in a dark environment at room temperature for a specified period (e.g., 7 days).

-

-

Data Collection and Analysis:

-

The percentage of seed germination is calculated for each group.

-

The root and shoot lengths of the germinated seedlings are measured.

-

The results from the treatment groups are compared to the control to determine the level of toxicity or detoxification.

-

Signaling Pathways and Logical Relationships

The primary mechanism of fungal degradation of azo dyes involves the action of extracellular ligninolytic enzymes.

Conclusion

While direct quantitative toxicological data for this compound remains elusive, the available research provides a strong foundation for understanding its environmental impact and the potential for bioremediation. The demonstrated success of fungal biodegradation in not only decolorizing but also detoxifying this dye offers a promising avenue for treating textile effluents. Future research should focus on elucidating the specific degradation pathways and the toxicological profiles of the resulting metabolites to ensure a comprehensive understanding of the environmental safety of these remediation strategies. For professionals in drug development, the interaction of such dyes with biological molecules, as seen in enzyme inhibition studies, underscores the importance of considering the broader biological activity of even seemingly inert excipients and colorants.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. researchgate.net [researchgate.net]

- 3. Acute Toxicity Assessment of Reactive Red 120 to Certain Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of reactive red 141 and basic red 14 to algae and waterfleas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of a monochlorotriazine dye, this compound in solid state fermentation by wood-rot fungal consortium, Daldinia concentrica and Xylaria polymorpha: Co-biomass decolorization of this compound dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Evaluation of azo dyes degradation potential of fungal strains and their role in wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 16480-43-6 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Chitosan Quantification Using Cibacron Brilliant Red 3B-A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biopolymer of significant interest in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and mucoadhesive properties. Accurate quantification of chitosan is crucial for quality control, formulation development, and in vitro/in vivo studies. This document provides a detailed protocol for the quantification of chitosan using a simple and rapid colorimetric assay based on its interaction with Cibacron Brilliant Red 3B-A dye.

The principle of this assay relies on the electrostatic interaction between the anionic sulfonic acid groups of this compound and the protonated amino groups of chitosan under acidic conditions. This interaction leads to the formation of a chitosan-dye complex, resulting in a measurable shift in the maximum absorbance of the dye. The absorbance of this complex at 575 nm is directly proportional to the concentration of chitosan in the sample.

Materials and Reagents

-

Chitosan (of a similar molecular weight and degree of deacetylation as the samples to be analyzed)

-

This compound (also known as Reactive Red 4)

-

Glycine

-

Hydrochloric acid (HCl)

-

Deionized water

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes

Experimental Protocols

1. Preparation of Reagents

-

0.1 M Glycine-HCl Buffer (pH 3.2):

-

Dissolve 7.50 g of glycine in approximately 900 mL of deionized water.

-

Adjust the pH to 3.2 by slowly adding concentrated HCl while monitoring with a pH meter.

-

Bring the final volume to 1 L with deionized water.

-

-

This compound Stock Solution (0.075 g/L):

-

Accurately weigh 7.5 mg of this compound powder.

-

Dissolve the powder in 100 mL of 0.1 M Glycine-HCl buffer (pH 3.2).

-

Store the solution in a light-protected container at 4°C.

-

2. Preparation of Chitosan Standards

-

Prepare a stock solution of chitosan (e.g., 1 mg/mL) by dissolving a known weight of chitosan in 0.1 M Glycine-HCl buffer (pH 3.2). Gentle heating and stirring may be required to facilitate dissolution.

-

From the stock solution, prepare a series of working standards with concentrations ranging from 0 to 80 µg/mL by diluting with the Glycine-HCl buffer.

3. Assay Procedure (Direct Method)

-

Pipette 2.5 mL of each chitosan standard or unknown sample into a clean test tube.

-

Add 0.5 mL of the this compound stock solution to each tube, resulting in a chitosan to dye volume ratio of 5:1.[1][2]

-

Vortex the tubes to ensure thorough mixing.

-

Incubate the mixture at room temperature for 15-20 minutes.

-

Measure the absorbance of each solution at 575 nm using a spectrophotometer, with the Glycine-HCl buffer as a blank.[1]

4. Assay Procedure (Centrifugation Method - for enhanced sensitivity)

For samples with low chitosan concentrations, a centrifugation method can be employed to increase sensitivity.[3]

-

Follow steps 1-3 of the direct method.

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the chitosan-dye complex.

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance of the uncomplexed dye in the supernatant at the original absorbance maximum of the dye (around 520-550 nm).

-

The concentration of chitosan is inversely proportional to the absorbance of the supernatant. A standard curve is generated by plotting the decrease in absorbance against the chitosan concentration.

5. Data Analysis

-

Construct a standard curve by plotting the absorbance at 575 nm (direct method) or the decrease in absorbance (centrifugation method) against the corresponding chitosan concentration of the standards.

-

Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates a strong linear relationship.[1][2]

-

Use the equation of the line to calculate the concentration of chitosan in the unknown samples based on their absorbance values.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound chitosan assay.

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (Complex) | 575 nm | [1] |

| pH of Assay Buffer | 3.2 | [1][2] |

| Linear Range | 0 - 80 mg/L (µg/mL) | [1][2] |

| Correlation Coefficient (r) | > 0.999 | [1][2] |

| Chitosan:Dye Volume Ratio | 5:1 | [1][2] |

Visualizations

Caption: Experimental workflow for chitosan quantification using the direct this compound method.

References

Application Note: Spectrophotometric Assay of Chitosan Using Cibacron Brilliant Red 3B-A

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative determination of chitosan in aqueous solutions using a simple and rapid spectrophotometric method. The assay is based on the electrostatic interaction between the polycationic chitosan and the anionic dye, Cibacron Brilliant Red 3B-A. This interaction induces a bathochromic shift in the dye's absorption spectrum, with a linear increase in absorbance at approximately 575 nm that is proportional to the chitosan concentration. This method is noted for its simplicity, cost-effectiveness, and good sensitivity, making it suitable for various research and quality control applications.[1][2][3]

Principle of the Assay

Chitosan, a polymer derived from chitin, is unique among natural polysaccharides for its cationic nature in acidic solutions, owing to the protonation of its primary amino groups (-NH2) to -NH3+.[1] this compound (also known as Reactive Red 4) is an anionic dye containing multiple sulfonate groups (-SO3⁻).[1][4]

In an acidic environment (pH ≈ 3.2), the positively charged amino groups on the chitosan polymer chain interact electrostatically with the negatively charged sulfonate groups of the dye.[4] This interaction leads to the formation of nano- to micro-sized aggregates or a chitosan-dye complex.[1][5][6] The formation of this complex causes a noticeable shift in the maximum absorbance wavelength of the dye to a longer wavelength (a bathochromic shift), with a new absorbance peak appearing around 570-575 nm.[1][2][4] The intensity of the absorbance at this wavelength is directly proportional to the concentration of chitosan in the sample, forming the basis for its quantification.[2]

Materials and Reagents

Equipment

-

UV-Vis Spectrophotometer

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Micropipettes and tips

-

Volumetric flasks and appropriate glassware

Reagents

-

Chitosan (of a known degree of deacetylation, suitable for standards)

-

This compound (Reactive Red 4, C.I. 18105)

-

Glycine

-

Hydrochloric Acid (HCl)

-

Deionized or distilled water

Experimental Protocols

Reagent Preparation

A summary of the required solutions is provided in Table 1.

Table 1: Reagent Preparation

| Reagent | Preparation Instructions | Storage |

|---|---|---|

| 0.1 M Glycine-HCl Buffer (pH 3.2) | Dissolve 7.50 g of glycine in ~950 mL of deionized water. Adjust the pH to 3.2 using concentrated HCl. Make up the final volume to 1 L with deionized water. | 4°C for up to 1 month |

| Chitosan Stock Solution (1000 mg/L) | Accurately weigh 100 mg of chitosan and dissolve it in 100 mL of the Glycine-HCl buffer. Gentle heating or stirring may be required for complete dissolution. | 4°C for up to 1 week |

| This compound Solution (0.075 g/L) | Accurately weigh 7.5 mg of this compound and dissolve it in 100 mL of the Glycine-HCl buffer.[1][6] | Room temperature, protected from light |

Preparation of Chitosan Standards (Calibration Curve)

-

Label a set of test tubes or microcentrifuge tubes for each standard (e.g., 0, 10, 20, 40, 60, 80 mg/L).

-

Using the 1000 mg/L Chitosan Stock Solution, perform serial dilutions with the Glycine-HCl buffer to prepare the working standards. An example dilution scheme is provided in Table 2.

Table 2: Example Preparation of Chitosan Standards

| Target Concentration (mg/L) | Volume of 1000 mg/L Stock (µL) | Volume of Glycine-HCl Buffer (µL) | Final Volume (µL) |

|---|---|---|---|

| 0 (Blank) | 0 | 1000 | 1000 |

| 10 | 10 | 990 | 1000 |

| 20 | 20 | 980 | 1000 |

| 40 | 40 | 960 | 1000 |

| 60 | 60 | 940 | 1000 |

| 80 | 80 | 920 | 1000 |

Assay Procedure

The overall workflow for the assay is depicted in Figure 2.

-

Pipette 2.5 mL of each chitosan standard and unknown sample solution into separate, clearly labeled test tubes.

-

To each tube, add 0.5 mL of the this compound solution (0.075 g/L). This maintains a chitosan/dye volume ratio of 5:1.[2][3]

-

Vortex each tube immediately after adding the dye to ensure thorough mixing.

-

Allow the tubes to stand at room temperature for 10-15 minutes to ensure the complex formation is complete.

-

Set the spectrophotometer to measure absorbance at 575 nm .[2][3]

-

Use the "0 mg/L" standard (Blank) to zero the spectrophotometer.

-

Measure the absorbance of each standard and unknown sample. Record the values.

Data Analysis and Results

-

Construct a Calibration Curve: Plot the absorbance values measured at 575 nm for the chitosan standards (y-axis) against their corresponding known concentrations in mg/L (x-axis).

-

Determine Linearity: Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be ≥ 0.99 for a valid curve.

-

Calculate Unknown Concentration: Use the absorbance values of the unknown samples and the linear regression equation to calculate their chitosan concentration.

Table 3: Key Quantitative Parameters of the Assay

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) | 570 - 575 nm | [1][2] |

| Optimal pH | 3.2 (Glycine-HCl Buffer) | [2][3][6] |

| Linear Range | 0 - 80 mg/L | [2][3] |

| Correlation Coefficient (r) | > 0.999 | [2] |

| Average Recovery | ~98% | [2][3] |

| Chitosan/Dye Volume Ratio | 5:1 |[2][3] |

Method Validation and Considerations

-

Specificity: The method relies on the polycationic nature of chitosan. Other polycationic polymers may interfere with the assay. The specificity of the interaction is enhanced by the unique chiral conformation and charge density of chitosan.[1]

-

Chitosan Type: Different chitosan preparations (varying in molecular weight and degree of deacetylation) may produce slightly different calibration curves.[1] It is crucial to use a chitosan standard that closely matches the characteristics of the chitosan in the samples or to prepare separate calibration curves for different types of chitosan.[1]

-

Alternative Procedure: For improved sensitivity (>2 ppm), an alternative method involves centrifuging the solution to pellet the chitosan-dye complex and then measuring the decrease in the concentration of the uncomplexed dye in the supernatant.[7][8]

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Spectrophotometric determination of chitosan with this compound | Semantic Scholar [semanticscholar.org]

- 3. Spectrophotometric determination of chitosan with Cibacron Brilli...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the nature of the this compound – Chitosan interaction | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. An accurate spectrophotometric method for chitosan quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Investigating Yeast Hexokinase Inhibition by Cibacron Brilliant Red 3B-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yeast hexokinase is a key enzyme in glycolysis, catalyzing the phosphorylation of glucose to glucose-6-phosphate. Its central role in metabolism makes it a target for enzymatic studies and inhibitor screening. Cibacron Brilliant Red 3B-A, a reactive dye, has been identified as an inhibitor of yeast hexokinase, presenting a valuable tool for studying the enzyme's active site and kinetics. These application notes provide a detailed protocol for characterizing the inhibition of yeast hexokinase by this compound.

Physicochemical Properties of this compound

This compound is a dark purplish-red or maroon powder that is soluble in water.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₁₉ClN₈Na₄O₁₄S₄ | [2] |

| Molecular Weight | 995.21 g/mol | [2] |

| CAS Number | 16480-43-6 | [1] |

| Appearance | Dark purplish-red or maroon powder | [2] |

| Solubility | Soluble in water | [1] |

Mechanism of Inhibition

This compound inhibits the phosphotransferase activity of yeast hexokinase by binding to the enzyme's active site.[1] This interaction is believed to be driven primarily by hydrophobic interactions.[1] The binding of the dye to the active site physically blocks the substrate from binding, thereby halting the enzymatic reaction.[1]

Quantitative Inhibition Data

Studies have determined the following kinetic parameters for the interaction between this compound and yeast hexokinase.

| Kinetic Parameter | Value |

| Dissociation Constant (KD) | 120 µM |

| Rate of Dye-Enzyme Complex Formation (k3) | 0.1 min-1 |

Note: Comprehensive data on the effect of this compound on the Michaelis-Menten constants (Km) and maximum velocity (Vmax) of yeast hexokinase were not available in the reviewed literature. The provided protocol allows for the determination of these parameters.

Experimental Protocols

This section provides a detailed protocol for determining the inhibition kinetics of yeast hexokinase by this compound using a coupled spectrophotometric assay.

Principle

The activity of hexokinase is measured in a coupled enzyme assay. Hexokinase (HK) catalyzes the phosphorylation of glucose by ATP to produce glucose-6-phosphate (G6P) and ADP. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the hexokinase activity.

Materials and Reagents

-

Yeast Hexokinase (lyophilized powder)

-

This compound

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Magnesium chloride (MgCl₂)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺), sodium salt

-

Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

-

Triethanolamine buffer (50 mM, pH 7.6)

-

Deionized water

-

Spectrophotometer and cuvettes (1 cm path length)

-

Micropipettes

Solution Preparation

-

50 mM Triethanolamine Buffer (pH 7.6): Dissolve the appropriate amount of triethanolamine hydrochloride in deionized water and adjust the pH to 7.6 with 1 M NaOH.

-

1 M D-Glucose Stock Solution: Dissolve 18.02 g of D-glucose in 100 mL of deionized water.

-

100 mM ATP Stock Solution: Dissolve 605.2 mg of ATP disodium salt in 10 mL of deionized water. Prepare fresh.

-

1 M MgCl₂ Stock Solution: Dissolve 9.52 g of MgCl₂ in 100 mL of deionized water.

-

20 mM NADP⁺ Stock Solution: Dissolve 15.3 mg of NADP⁺ sodium salt in 1 mL of deionized water. Prepare fresh and keep on ice.

-

Yeast Hexokinase Stock Solution (1 mg/mL): Dissolve lyophilized yeast hexokinase in cold deionized water. The final concentration should be determined based on the specific activity of the enzyme lot.

-

G6PDH Solution (100 units/mL): Dissolve G6PDH in cold triethanolamine buffer.

-

This compound Stock Solution (10 mM): Dissolve 9.95 mg of this compound in 1 mL of deionized water. Further dilutions should be made in deionized water.

Assay Procedure

-

Reaction Mixture Preparation: Prepare a master mix for the desired number of assays. For a single 1 mL reaction, combine the following in a cuvette:

-

750 µL of 50 mM Triethanolamine Buffer (pH 7.6)

-

100 µL of 1 M D-Glucose

-

20 µL of 100 mM ATP

-

10 µL of 1 M MgCl₂

-

50 µL of 20 mM NADP⁺

-

10 µL of G6PDH (100 units/mL)

-

-

Inhibitor Addition (for inhibited reactions): Add the desired volume of this compound solution to the cuvette. For the uninhibited control, add the same volume of deionized water. A range of final inhibitor concentrations (e.g., 0, 50, 100, 150, 200 µM) should be tested.

-

Enzyme Addition and Measurement:

-

Equilibrate the reaction mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the yeast hexokinase solution.

-

Immediately mix by gentle inversion and start monitoring the absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

-

To determine the Km and Vmax, vary the concentration of one substrate (e.g., glucose) while keeping the other (ATP) at a saturating concentration, both with and without the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine the apparent Km and Vmax in the presence and absence of this compound.

-

Visualizations

Yeast Hexokinase Signaling Pathway

Caption: Yeast Hexokinase (Hxk2) in the glucose signaling pathway.

Experimental Workflow for Inhibition Kinetics

Caption: Workflow for yeast hexokinase inhibition assay.

References

Application Notes: Adsorption of Cibacron Brilliant Red 3B-A for Wastewater Treatment Studies

Introduction

Cibacron Brilliant Red 3B-A (also known as Reactive Red 4) is an anionic azo dye widely used in the textile industry. Due to its complex aromatic structure and reactive nature, it is resistant to biodegradation, light, and oxidation, making it a persistent pollutant in industrial effluents. The vibrant color of the dye, even at low concentrations, is aesthetically displeasing and can significantly impact aquatic ecosystems by reducing light penetration, thereby affecting photosynthesis. Consequently, the removal of such dyes from wastewater is a critical environmental challenge.